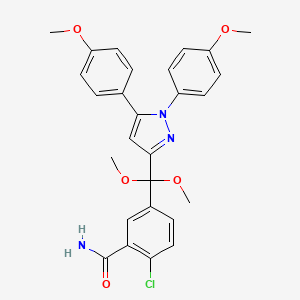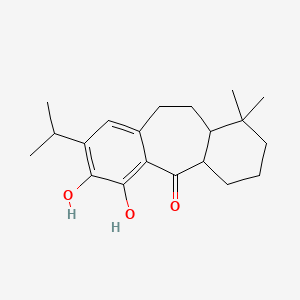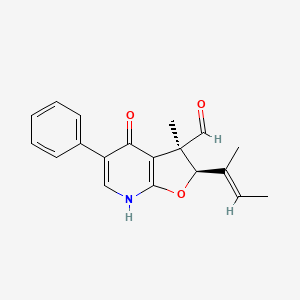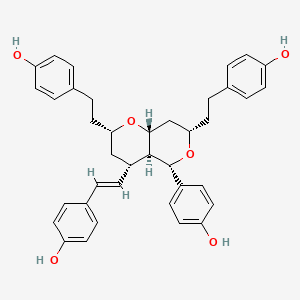![molecular formula C24H24ClN3O4 B1241019 N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide CAS No. 413577-16-9](/img/structure/B1241019.png)
N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
Übersicht
Beschreibung
AS-I-145 is an indolecarboxamide obtained by the formal condensation of the carboxy group of 5,6,7-trimethoxyindole-2-carboxylic acid with the 2-amino group of 1-(2-chloroethyl)-2,4-diaminonaphthalene. It has a role as an antineoplastic agent. It is an indolecarboxamide, an aromatic amine, an aromatic ether and an organochlorine compound.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptor
The structural requirements of indole-2-carboxamides, which include N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, are critical for allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds impact binding affinity and cooperativity, influencing CB1 receptor functionality. (Khurana et al., 2014)
Metabolism Studies
Research on the metabolism of synthetic cannabinoids, including those structurally similar to N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, has been conducted using human liver microsomes. These studies aim to identify biomarkers for monitoring intake and understanding the metabolic pathways of these compounds. (Li et al., 2018)
Antibacterial Properties
Indole derivatives, including N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, have been studied for their antibacterial activities. The synthesis of these compounds and their structure-activity relationships are important for developing new antibacterial agents. (Egawa et al., 1984)
Synthesis for Antiviral Applications
The efficient synthesis of structurally related indole carboxamides has been investigated for potential applications in treating viral infections, such as human papillomavirus. The synthesis process plays a crucial role in the development of these therapeutic agents. (Boggs et al., 2007)
Synthesis and Structural Analysis
Indole carboxamides, including those structurally similar to the chemical , have been synthesized and analyzed using techniques like X-ray crystallography. This research aids in understanding the molecular structure and potential interactions of these compounds. (Al-Ostoot et al., 2019)
Eigenschaften
CAS-Nummer |
413577-16-9 |
|---|---|
Produktname |
N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
Molekularformel |
C24H24ClN3O4 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
MNFPZBOQEWMBOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Andere CAS-Nummern |
413577-16-9 |
Synonyme |
AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)
![methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate](/img/structure/B1240943.png)




![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)